molecular formula C14H19N3O4 B8287283 4-(3-Morpholin-4-yl-5-nitro-phenyl)morpholine

4-(3-Morpholin-4-yl-5-nitro-phenyl)morpholine

Cat. No. B8287283
M. Wt: 293.32 g/mol
InChI Key: SPFLKCLJOZBXOF-UHFFFAOYSA-N
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Patent
US08680095B2

Procedure details

4-[3-(morpholin-4-yl)-5-nitrophenyl]morpholine (123 mg, 0.42 mmol) was hydrogenated using ammonium formate (0.26 g, 10 eq) and Pd/C (10% Pd, 45 mg, 0.1 eq) in 4 mL of EtOH. The mixture was stirred overnight at room temperature and then filtered through a celite pad. The filtrate was evaporated and the residue was dissolved in DCM and washed with a saturated aqueous solution of Na2CO3. The aqueous layer was extracted with DCM. The combined organic layers were dried over Na2SO4, filtered and evaporated to yield expected compound as a brown powder (63 mg, 57% yield).
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
45 mg
Type
catalyst
Reaction Step Four
Yield
57%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:8]=[C:9]([N:16]3[CH2:21][CH2:20][O:19][CH2:18][CH2:17]3)[CH:10]=[C:11]([N+:13]([O-])=O)[CH:12]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.C([O-])=O.[NH4+]>CCO.[Pd]>[N:1]1([C:7]2[CH:12]=[C:11]([CH:10]=[C:9]([N:16]3[CH2:17][CH2:18][O:19][CH2:20][CH2:21]3)[CH:8]=2)[NH2:13])[CH2:2][CH2:3][O:4][CH2:5][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
123 mg
Type
reactant
Smiles
N1(CCOCC1)C=1C=C(C=C(C1)[N+](=O)[O-])N1CCOCC1
Step Two
Name
Quantity
0.26 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
45 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM
WASH
Type
WASH
Details
washed with a saturated aqueous solution of Na2CO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCOCC1)C=1C=C(N)C=C(C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 63 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.